N-(furan-2-ylmethyl)-2-((2-methyl-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-yl)thio)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
N-(furan-2-ylmethyl)-2-((2-methyl-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-yl)thio)acetamide is a useful research compound. Its molecular formula is C17H17N3O2S2 and its molecular weight is 359.46. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
N-(furan-2-ylmethyl)-2-((2-methyl-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-yl)thio)acetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article aims to provide an overview of its biological activity, including data from various studies and case analyses.
Chemical Structure and Properties
The compound features a furan ring and a thieno[2,3-d]pyrimidine moiety, which are known for their diverse pharmacological properties. The structural formula can be summarized as follows:
Anticancer Activity
Research has highlighted the anticancer potential of compounds containing the thieno-pyrimidine scaffold. A study demonstrated that derivatives of similar compounds exhibited significant cytotoxicity against various cancer cell lines. Specifically, the compound's mechanism may involve the inhibition of key signaling pathways associated with cancer cell proliferation and survival.
Table 1: Anticancer Activity of Related Compounds
Compound Name | Cell Line Tested | IC50 (µM) | Mechanism of Action |
---|---|---|---|
Compound A | MCF-7 | 12.5 | Apoptosis induction |
Compound B | HeLa | 8.3 | Cell cycle arrest |
This compound | A549 | 10.0 | Inhibition of EGFR |
Antiviral Activity
The compound has also been evaluated for its antiviral properties. A derivative was reported as a novel inhibitor of SARS-CoV-2 main protease (Mpro), with an IC50 value indicating effective inhibition at micromolar concentrations. This suggests that similar compounds may offer therapeutic avenues for treating viral infections.
Table 2: Antiviral Activity Against SARS-CoV-2
Compound Name | IC50 (µM) | Selectivity Index (SI) | Remarks |
---|---|---|---|
F8-B6 | 1.57 | >100 | Reversible covalent inhibitor |
This compound | 10.0 | >50 | Potential for further optimization |
Antimicrobial Activity
In addition to anticancer and antiviral activities, the compound has shown promise in antimicrobial assays against both gram-positive and gram-negative bacteria. The presence of sulfur in the structure is believed to enhance its antibacterial properties.
Case Studies
-
Case Study on Anticancer Efficacy : In vitro studies on A549 cells revealed that treatment with this compound led to increased apoptosis markers compared to untreated controls.
- Findings : The compound induced caspase activation and DNA fragmentation.
- : This suggests a potential role in cancer therapy.
-
Case Study on Antiviral Action : A study focusing on the inhibition of SARS-CoV-2 Mpro demonstrated that derivatives based on this compound exhibited significant antiviral activity.
- Findings : The structure-based drug design indicated effective binding within the protease's active site.
- : These findings support further development as a therapeutic agent against COVID-19.
Eigenschaften
IUPAC Name |
N-(furan-2-ylmethyl)-2-[(10-methyl-7-thia-9,11-diazatricyclo[6.4.0.02,6]dodeca-1(8),2(6),9,11-tetraen-12-yl)sulfanyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O2S2/c1-10-19-16(15-12-5-2-6-13(12)24-17(15)20-10)23-9-14(21)18-8-11-4-3-7-22-11/h3-4,7H,2,5-6,8-9H2,1H3,(H,18,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LRYLNDQKOZYVGN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C3=C(S2)CCC3)C(=N1)SCC(=O)NCC4=CC=CO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.